GNF-2

Übersicht

Beschreibung

GNF 2 ist ein hochspezifischer, nicht-ATP-kompetitiver Inhibitor der BCR-ABL-Kinase. Es ist bekannt für seine Fähigkeit, sowohl Wildtyp-BCR-ABL als auch viele klinisch relevante Imatinib-resistente Mutanten anzugreifen. Diese Verbindung war entscheidend für die Erforschung der chronischen myeloischen Leukämie (CML) und anderer verwandter Erkrankungen .

Wissenschaftliche Forschungsanwendungen

GNF 2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeugverbindung zur Untersuchung der Kinaseinhibition und zur Entwicklung neuer Inhibitoren verwendet.

Biologie: Hilft beim Verständnis der Rolle von BCR-ABL in der zellulären Signalgebung und der Krankheitsentwicklung.

Medizin: Wird auf sein Potenzial zur Behandlung von chronischer myeloischer Leukämie und anderen Krebsarten untersucht.

Industrie: Wird bei der Entwicklung neuer Therapeutika und in Medikamentenentwicklungsprogrammen eingesetzt

Wirkmechanismus

GNF 2 entfaltet seine Wirkung durch Bindung an eine Myristoylbindingtasche im C-Lappen der c-ABL-Kinasedomäne. Diese Bindung induziert eine Konformationsänderung, die die Kinaseaktivität von BCR-ABL hemmt. Die Hemmung der BCR-ABL-Kinaseaktivität führt zur Unterdrückung von nachgeschalteten Signalwegen, wie z. B. dem IGF-1-Pro-Überlebenssignalweg, der für das Überleben und die Proliferation von Krebszellen entscheidend ist .

Wirkmechanismus

Target of Action

The primary targets of GNF-2 are the Abelson (ABL) family of tyrosine kinases, which includes proteins ABL1 and ABL2 . These kinases regulate a multitude of cellular processes and have been implicated in several disorders, including chronic myeloid leukemia (CML) .

Mode of Action

This compound is an allosteric inhibitor that modulates the catalytic activity of protein kinases by binding to a site distant from the active site . This binding induces a protein conformation that inhibits kinase activity . Specifically, this compound binds to a myristoyl-binding pocket in the C-lobe of the c-ABL kinase domain .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit BCR-ABL activation of HCK, a member of the Src family of tyrosine kinases, by binding to the ABL myristoyl-binding pocket and blocking access to the HCK myristoyl moiety . This inhibition results in reduced phosphorylation of STAT5b, a transcription factor involved in cell survival and proliferation .

Pharmacokinetics

This compound exhibits improved pharmacokinetic properties due to its binding to the myristate-binding site of c-Abl . It is a very selective non-ATP competitive inhibitor of Bcr-Abl and c-Abl .

Result of Action

The action of this compound leads to the inhibition of HCK phosphorylation and IGF-1 activation . This results in the attenuation of the inflammatory activation of glia and the ensuing pain behaviors in animal models . Moreover, this compound effectively impairs the in vivo kinase activity of Bcr-abl and the growth of Bcr-abl transformed cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy in attenuating inflammatory activation of glia and chronic pain was demonstrated in specific experimental models . .

Biochemische Analyse

Biochemical Properties

GNF-2 plays a significant role in biochemical reactions. It interacts with the Bcr-Abl protein, a type of tyrosine kinase . This compound binds to the myristate-binding site of c-Abl, leading to improved pharmacokinetic properties . This interaction inhibits the activity of Bcr-Abl and c-Abl .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to reduce lipopolysaccharide (LPS)-induced nitric oxide and pro-inflammatory cytokine production in cultured glial cells in a c-Abl-dependent manner .

Molecular Mechanism

The mechanism of action of this compound is quite unique. It exerts its effects at the molecular level by binding outside the ATP or substrate binding sites . This binding interaction with biomolecules leads to the inhibition of enzyme activity and changes in gene expression .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Der genaue Syntheseweg kann variieren, aber er beinhaltet typischerweise die Verwendung von palladiumkatalysierten Kreuzkupplungsreaktionen, wie z. B. Suzuki- oder Buchwald-Hartwig-Aminierung .

Industrielle Produktionsverfahren

Die industrielle Produktion von GNF 2 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft Hochdurchsatz-Screening- und automatisierte Synthesetechniken, um Konsistenz und Effizienz zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

GNF 2 unterliegt aufgrund seiner aromatischen Struktur hauptsächlich Substitutionsreaktionen. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, abhängig von den vorhandenen funktionellen Gruppen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit GNF 2 verwendet werden, umfassen Palladiumkatalysatoren, Basen wie Kaliumcarbonat und Lösungsmittel wie Dimethylformamid. Die Reaktionen werden typischerweise unter inerter Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte

Die Hauptprodukte, die aus Reaktionen mit GNF 2 entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene funktionelle Gruppen in den aromatischen Ring einführen, was zu einer breiten Palette von Derivaten führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Imatinib: Ein ATP-kompetitiver Inhibitor von BCR-ABL, der als Erstlinientherapie für chronische myeloische Leukämie eingesetzt wird.

Dasatinib: Ein weiterer ATP-kompetitiver Inhibitor mit einem breiteren Wirkungsspektrum gegen BCR-ABL-Mutanten.

Nilotinib: Ein selektiverer ATP-kompetitiver Inhibitor mit verbesserter Wirksamkeit gegen bestimmte BCR-ABL-Mutanten.

Bosutinib: Zielt sowohl auf BCR-ABL als auch auf Kinasen der SRC-Familie ab und bietet ein anderes Wirkungsspektrum.

Einzigartigkeit von GNF 2

GNF 2 ist in seinem Wirkmechanismus einzigartig, da es ein nicht-ATP-kompetitiver Inhibitor ist. Dies ermöglicht es, die BCR-ABL-Kinase auf eine Weise anzugreifen, die sich von ATP-kompetitiven Inhibitoren unterscheidet, was möglicherweise die Wahrscheinlichkeit der Entwicklung von Resistenzen verringert. Darüber hinaus macht seine Fähigkeit, Imatinib-resistente Mutanten zu hemmen, es zu einem wertvollen Werkzeug bei der Behandlung von chronischer myeloischer Leukämie .

Eigenschaften

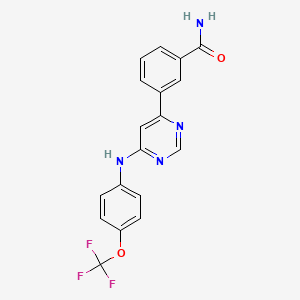

IUPAC Name |

3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N4O2/c19-18(20,21)27-14-6-4-13(5-7-14)25-16-9-15(23-10-24-16)11-2-1-3-12(8-11)17(22)26/h1-10H,(H2,22,26)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYNIUIFUYDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228443 | |

| Record name | GNF-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778270-11-4 | |

| Record name | GNF-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778270114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GNF-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[6-[[4-(Trifluoromethoxy)phenyl]amino]-4-pyrimidinyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GNF-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D7Q9Z2W7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.